N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-nitrophenyl)methyl]propane-1,3-diamine
Overview
Description
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-nitrophenyl)methyl]propane-1,3-diamine is an organic compound with the molecular formula C10H25N3. It is also known by other names such as Bis(3-dimethylamino-1-propyl)amine and N,N,N’,N’-Tetramethyldipropylenetriamine . This compound is a colorless to pale yellow liquid with a characteristic amine odor . It is soluble in water and alcohols but insoluble in common organic solvents .
Preparation Methods
The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-nitrophenyl)methyl]propane-1,3-diamine involves a multi-step process. One common method starts with the reaction of 1,3-propanediamine with bromoethane to form N,N-dimethyl-1,3-propanediamine . This intermediate is then reacted with 3-aminopropylamine through a nucleophilic substitution reaction to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-nitrophenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-nitrophenyl)methyl]propane-1,3-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-nitrophenyl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-nitrophenyl)methyl]propane-1,3-diamine is unique compared to similar compounds due to its specific structural features and reactivity. Similar compounds include:
Bis(3-dimethylamino-1-propyl)amine: Shares similar amine functionalities but lacks the nitrophenyl group.
N,N,N’,N’-Tetramethyldipropylenetriamine: Similar in structure but differs in the substitution pattern on the amine groups.
3,3’-Iminobis(N,N-dimethylpropylamine): Contains similar dimethylamino groups but has a different overall structure.
These compounds exhibit different reactivities and applications, highlighting the uniqueness of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-nitrophenyl)methyl]propane-1,3-diamine in various scientific and industrial contexts.
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-nitrophenyl)methyl]propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-18(2)11-7-13-20(14-8-12-19(3)4)15-16-9-5-6-10-17(16)21(22)23/h5-6,9-10H,7-8,11-15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSNEWJHYFXOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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